1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine
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Overview
Description
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently cyclizes to form the desired guanidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenylthiourea
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 4-Bromo-2-(trifluoromethyl)phenylimidazole
Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H7BrF3N3 |
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Molecular Weight |
282.06 g/mol |
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15) |
InChI Key |
AUPJOIUWDMCZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C(N)N |
Origin of Product |
United States |
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